molecular formula C10H18N4O3S B6976786 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide

3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide

Cat. No.: B6976786
M. Wt: 274.34 g/mol
InChI Key: CYSSFKVAHHTUTR-UHFFFAOYSA-N
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Description

3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the piperidine moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide depends on its specific interactions with biological targets. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methyl-1,2-oxazole-4-sulfonamide: Lacks the piperidine moiety.

    N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide: Lacks the amino group.

    5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide: Lacks the amino group at the 3-position.

Uniqueness

The presence of both the amino group and the piperidine moiety in 3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide may confer unique biological properties, such as enhanced binding affinity or selectivity for certain targets, compared to similar compounds.

Properties

IUPAC Name

3-amino-5-methyl-N-(3-methylpiperidin-4-yl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3S/c1-6-5-12-4-3-8(6)14-18(15,16)9-7(2)17-13-10(9)11/h6,8,12,14H,3-5H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSSFKVAHHTUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NS(=O)(=O)C2=C(ON=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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